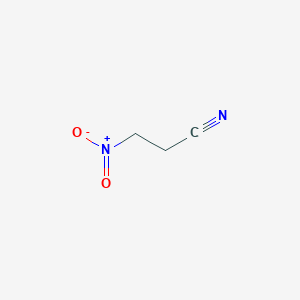

3-Nitropropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-nitropropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c4-2-1-3-5(6)7/h1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCCKINSFUWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540140 | |

| Record name | 3-Nitropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-45-1 | |

| Record name | 3-Nitropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 Nitropropanenitrile Derivatives

Utility as Precursors for Beta-Amino Acids and Other Organic Intermediates

The strategic placement of the nitro and cyano functional groups in 3-nitropropanenitrile and its derivatives makes them valuable precursors for the synthesis of a variety of organic molecules, most notably β-amino acids. The transformation of the nitro group into an amino group is a key step in these synthetic pathways.

β-Amino acids are crucial components in numerous biologically active molecules, including drugs and natural products. Their incorporation into peptides can enhance metabolic stability, making them of significant interest in medicinal chemistry. nih.gov While various methods exist for the preparation of β-amino acid derivatives, many require multiple steps and the use of pre-functionalized substrates. nih.gov The use of compounds like this compound offers a potential route to these valuable building blocks.

The conversion of the nitro group in this compound derivatives to an amine, coupled with the hydrolysis of the nitrile group to a carboxylic acid, directly yields a β-amino acid structure. The specific reaction conditions for these transformations, such as the choice of reducing agent for the nitro group and the hydrolysis conditions for the nitrile, can be tailored to accommodate other functional groups present in the molecule.

For instance, the reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. The subsequent hydrolysis of the nitrile can be performed under acidic or basic conditions. The versatility of these transformations allows for the synthesis of a diverse range of β-amino acid derivatives.

The table below outlines the key transformations involved in converting this compound to a generic β-amino acid.

| Starting Material | Transformation Step | Reagents/Conditions | Intermediate/Product |

| This compound | Reduction of Nitro Group | e.g., H₂, Pd/C | 3-Aminopropanenitrile (B50555) |

| 3-Aminopropanenitrile | Hydrolysis of Nitrile Group | e.g., H₃O⁺ or OH⁻, heat | β-Alanine |

Beyond β-amino acids, the reactive nature of the nitro and cyano groups in this compound allows for its use as a precursor to other organic intermediates. The nitro group can participate in various C-C bond-forming reactions, such as the Henry reaction, while the nitrile group can be transformed into other functionalities like amides or tetrazoles. This chemical versatility underscores the importance of this compound derivatives as foundational building blocks in organic synthesis.

Advanced Synthetic Methodologies for 3 Nitropropanenitrile and Analogues

Direct Synthetic Routes to 3-Nitropropanenitrile

Direct synthetic routes to this compound offer efficient ways to construct the target molecule. These methods often involve the strategic introduction of the nitro and cyano functionalities onto a three-carbon backbone.

Approaches Involving Nitroalkene Precursors

Nitroalkenes are highly reactive and versatile precursors in organic synthesis. Their electron-deficient nature makes them excellent Michael acceptors, readily reacting with nucleophiles. The synthesis of this compound can be achieved through the conjugate addition of a cyanide source to a nitroalkene.

Reactions Utilizing Cyanide Sources (e.g., HCN, TMSCN, KCN)

The addition of cyanide to nitroalkenes is a direct method for the synthesis of 3-nitropropanenitriles. Various cyanide-containing reagents can be employed for this transformation. For instance, the reaction of acrylonitrile (B1666552) with nitroalkanes in a biphasic medium (water-dichloromethane) using a phase transfer catalyst like tetrabutylammonium (B224687) chloride can produce the corresponding Michael adducts. sctunisie.org In the case of the addition of nitroalkanes to acrylonitrile, subsequent Michael additions can occur, leading to the formation of multiple products. sctunisie.org The general reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, which in this context is extended to include nitroalkenes. wikipedia.orgmasterorganicchemistry.com

| Cyanide Source | Reaction Conditions | Catalyst |

| KCN | Biphasic (water-dichloromethane) | Tetrabutylammonium chloride |

| HCN | Not specified | Not specified |

| TMSCN | Not specified | Not specified |

Palladium-Catalyzed Nitroallylation Strategies for Oxygenated Nitropropanes

While direct palladium-catalyzed synthesis of this compound is not extensively documented in the provided context, palladium catalysis is a known method for allylic alkylations of secondary nitroalkanes. nih.gov This suggests the potential for developing palladium-catalyzed methodologies for the synthesis of functionalized nitropropanenitrile analogues.

Michael Addition Reactions in Nitropropanenitrile Synthesis

The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org It involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is particularly relevant for the synthesis of 3-nitropropanenitriles, where a carbanion adds to a nitro-substituted alkene.

Organocatalytic Michael Additions to Nitroalkenes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. mdpi.com In the context of this compound synthesis, organocatalysts can facilitate the Michael addition of various nucleophiles to nitroalkenes with high efficiency and stereoselectivity. mdpi.commsu.edu These reactions benefit from the ability of organocatalysts to activate both the nucleophile and the electrophile through various non-covalent interactions. mdpi.com

Enantiospecific Syntheses of Chiral Nitropropanenitriles

The development of enantiospecific methods for the synthesis of chiral nitropropanenitriles is of significant interest due to the importance of chiral molecules in pharmaceuticals and materials science. Organocatalysis has been successfully applied to the asymmetric Michael addition of α-branched nitroalkanes to acceptors, leading to the formation of tertiary nitro compounds with high enantioselectivity. nih.gov For example, bifunctional catalysts combining a chiral amine and a ureidoaminal have been used for the conjugate addition of unactivated α-branched nitroalkanes to provide tertiary nitro compounds in good yields and high enantiomeric ratios. nih.gov These methods provide access to optically active building blocks that can be further elaborated into a variety of chiral molecules. nih.gov

| Catalyst Type | Substrate Scope | Enantioselectivity (e.r.) |

| Chiral amine/ureidoaminal | α-Branched nitroalkanes | up to 96:4 |

| Cinchona alkaloid-derived | Nitroalkanes to nitroalkenes | 91-95% ee |

Catalyst Design and Optimization in Asymmetric Michael Additions

The asymmetric Michael addition stands out as a powerful C-C bond-forming reaction. The design and optimization of catalysts for this reaction, particularly for the synthesis of chiral nitro compounds, have seen significant advancements. Bifunctional catalysts, which possess both a basic site to deprotonate the nucleophile and a hydrogen-bond donor to activate the electrophile, have proven highly effective.

Organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), have been successfully employed in the asymmetric Michael addition of ketones and aldehydes to nitroalkenes. mdpi.commdpi.com For instance, DPEN-based thiourea (B124793) catalysts can activate nitroalkenes through double hydrogen bonding between the thiourea moiety and the nitro group, while the primary amine of the catalyst forms an enamine with the ketone or aldehyde, which then acts as the nucleophile. mdpi.comchemistnotes.com The use of additives like 4-nitrophenol (B140041) can further enhance reactivity. mdpi.com

Catalyst design has also explored squaramide-based bifunctional catalysts. These catalysts, often incorporating a cinchonine-derived amine, have shown excellent performance in the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes. rsc.org In comparative studies, squaramide catalysts frequently outperform their thiourea counterparts for the conjugate addition of nitroalkanes to electron-poor alkenes. rsc.org The activity can be further boosted by using biscinchona-squaramide catalysts. rsc.org

Metal-based catalysts, such as dinuclear zinc complexes, have also been developed for direct asymmetric Michael additions. datapdf.comnih.gov These catalysts can promote the reaction of challenging nucleophiles like 2(5H)-furanone with nitroalkenes, affording versatile γ-substituted butenolides with high diastereo- and enantioselectivity. datapdf.comnih.gov

The optimization of reaction conditions, including solvent and temperature, plays a crucial role. For example, in some dinuclear zinc-catalyzed reactions, switching the solvent from THF to toluene (B28343) can improve both the yield and enantioselectivity for certain substrates. nih.gov

Table 1: Examples of Catalysts in Asymmetric Michael Additions

| Catalyst Type | Example Catalyst | Michael Acceptor | Michael Donor | Key Features |

| Organocatalyst (Thiourea-based) | (R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea | Nitroalkenes | Ketones, Aldehydes | Dual activation via hydrogen bonding and enamine formation. mdpi.comchemistnotes.com |

| Organocatalyst (Squaramide-based) | Cinchonine-derived squaramide | Nitroalkenes | 1,3-Dicarbonyl compounds | Often shows better performance than thiourea catalysts. rsc.org |

| Metal Catalyst (Zinc-based) | Dinuclear zinc-Bis-ProPhenol complex | Nitroalkenes | 2(5H)-furanone | Promotes vinylogous nucleophilicity. datapdf.comnih.gov |

Nucleophilic Additions of Cyanide to Conjugated Nitroalkenes

The conjugate addition of a cyanide nucleophile to a conjugated nitroalkene represents a direct and efficient pathway to synthesize β-nitro nitriles, including this compound. This reaction, a specific type of Michael addition, leverages the electron-withdrawing nature of the nitro group, which activates the β-carbon of the alkene towards nucleophilic attack. sctunisie.org

The reaction typically involves treating the conjugated nitroalkene with a cyanide source, such as sodium or potassium cyanide. chemguide.co.uk The reaction environment is crucial; for instance, the use of a biphasic medium (e.g., water-dichloromethane) can significantly increase yields by allowing the product to move into the organic phase, thus reducing subsequent reactions. sctunisie.org The addition of a phase-transfer catalyst like tetrabutylammonium chloride can further enhance reactivity in such systems. sctunisie.org

In the case of the addition of nitroalkanes to acrylonitrile, a structurally similar reaction, the nature of the nitroalkane can influence the product distribution. For example, while nitropropane may yield a monoadduct, nitromethane (B149229) can lead to multiple additions. sctunisie.org This highlights the importance of controlling reaction conditions to achieve the desired product selectively.

Nitration-Based Approaches for Nitroalkane Precursors

The synthesis of nitroalkanes often serves as a critical preliminary step in the formation of more complex molecules like this compound. Various nitration-based approaches have been developed to introduce the nitro group onto an aliphatic framework.

Nitration of Aliphatic Hydrocarbons and Dicarbonyl Compounds

Direct nitration of aliphatic hydrocarbons is a challenging process due to the low reactivity of alkanes. wiley-vch.de High temperatures and the use of nitrogen dioxide or nitric acid are typically required, proceeding through a free-radical mechanism. wiley-vch.desciencemadness.org This method can lead to a mixture of nitroalkanes and C-C bond cleavage products, especially with higher alkanes. wiley-vch.desciencemadness.org Vapor-phase nitration is generally more satisfactory than liquid-phase nitration. google.com

The nitration of 1,3-dicarbonyl compounds offers a more controlled route to α-nitro carbonyl compounds. These reactions can be performed in a two-phase system, for example, using a sulfuric/nitric acid mixture with chloroform, which can prevent the formation of by-products. researchgate.net A subsequent deacetylation step can then yield α-nitro esters or amides. researchgate.net These α-nitro carbonyl compounds are valuable intermediates in organic synthesis.

Conversion of Halogenated Precursors to Nitro Compounds

One of the most common and reliable methods for preparing primary nitroalkanes is through the nucleophilic substitution of alkyl halides with a nitrite (B80452) salt. wiley-vch.demdma.ch This method is advantageous due to the wide availability of alkyl halides.

The choice of nitrite salt and reaction conditions significantly influences the outcome. The reaction of an alkyl halide with silver nitrite, known as the Victor-Meyer reaction, is a classic method that often favors the formation of the nitroalkane over the isomeric alkyl nitrite. wiley-vch.deaakash.ac.in This is particularly effective for primary alkyl iodides and bromides. mdma.chorganic-chemistry.org Performing the reaction in an aqueous medium can offer good yields and minimize the formation of by-products. mdma.chorganic-chemistry.org

Alternatively, the Kornblum method utilizes sodium nitrite, often in a solvent like dimethylformamide (DMF). wiley-vch.deacs.org The use of DMF helps to dissolve the nitrite salt and accelerate the reaction. wiley-vch.de An eco-friendly modification of this method uses polyethylene (B3416737) glycol (PEG 400) as the reaction medium. wiley-vch.de

It is important to note that the nitrite ion is an ambident nucleophile, meaning it can attack via either the nitrogen or the oxygen atom, leading to the formation of both nitroalkanes (C-N bond) and alkyl nitrites (C-O-N bond) as by-products. wiley-vch.de Reaction conditions are optimized to favor the formation of the desired nitroalkane. For instance, with sodium nitrite, the use of solvents like DMF or DMSO can lead to good yields of the nitro compound. quora.com

Table 2: Comparison of Methods for Converting Halogenated Precursors to Nitro Compounds

| Method | Reagent | Typical Substrate | Key Features |

| Victor-Meyer Reaction | Silver nitrite (AgNO₂) | Primary alkyl iodides and bromides | Favors nitroalkane formation; can be performed in aqueous media. wiley-vch.demdma.chaakash.ac.in |

| Kornblum Method | Sodium nitrite (NaNO₂) | Primary alkyl halides | Often uses DMF or DMSO as a solvent. wiley-vch.deacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Nitropropanenitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. libretexts.org For 3-nitropropanenitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its atomic connectivity.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, relative number, and connectivity of protons in a molecule. hw.ac.uk In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the two methylene (B1212753) groups.

The protons on the carbon adjacent to the nitrile group (C2) and the protons on the carbon adjacent to the nitro group (C3) will exhibit different chemical shifts due to the varying electron-withdrawing effects of these functional groups. The nitro group is strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm value) compared to the protons next to the less electron-withdrawing nitrile group. The multiplicity of these signals, typically triplets due to coupling with the adjacent methylene group, further confirms the connectivity.

A predicted ¹H NMR spectrum in D₂O shows a triplet at approximately 9.77 ppm. hmdb.ca However, experimental data in a common solvent like CDCl₃ would likely show the methylene protons as two distinct triplets.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 (-CH₂-CN) | ~2.8-3.2 | Triplet (t) |

| H-3 (-CH₂-NO₂) | ~4.5-4.9 | Triplet (t) |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon of the nitrile group (C1) is expected to appear in the typical range for nitriles. The methylene carbons (C2 and C3) will have different chemical shifts due to the influence of the adjacent functional groups. The carbon attached to the electron-withdrawing nitro group (C3) will be deshielded and appear at a lower field compared to the carbon attached to the nitrile group (C2).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CN) | ~115-120 |

| C2 (-CH₂-CN) | ~15-20 |

| C3 (-CH₂-NO₂) | ~70-75 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing definitive structural assignments by showing correlations between different nuclei. youtube.comwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbons to which they are directly attached. umn.edulibretexts.org In the HSQC/HMQC spectrum of this compound, cross-peaks would be observed between the proton signal of the C2 methylene group and the C2 carbon signal, and between the proton signal of the C3 methylene group and the C3 carbon signal. This confirms the direct one-bond C-H connectivity. umn.edulibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two or three bonds. wikipedia.orgumn.edulibretexts.org For this compound, the HMBC spectrum would show a correlation between the protons on C2 and the carbon of the nitrile group (C1), as well as the C3 carbon. Conversely, the protons on C3 would show correlations to the C2 carbon and potentially to the C1 carbon (a four-bond correlation, which is sometimes observed). These long-range correlations are crucial for piecing together the molecular framework. umn.edulibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. youtube.comlibretexts.orgpressbooks.pub The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the nitrile and nitro functional groups.

The nitrile group (C≡N) will show a sharp, medium-intensity absorption in the region of 2200-2300 cm⁻¹. The nitro group (NO₂) will display two strong stretching vibrations: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of C-H stretching vibrations from the methylene groups will also be observed, typically in the range of 2850-3000 cm⁻¹. openstax.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2200 - 2300 |

| Nitro | N-O asymmetric stretch | ~1550 |

| Nitro | N-O symmetric stretch | ~1350 |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation and purification of compounds, as well as for the analysis of their purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules, High-Performance Liquid Chromatography (HPLC) is a key technique for determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. heraldopenaccess.us While this compound itself is not chiral, derivatives of nitriles can be. If a chiral center were introduced into the molecule, chiral HPLC would be the method of choice for separating the enantiomers. heraldopenaccess.usuma.es

This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The ratio of the peak areas of the two enantiomers in the chromatogram allows for the calculation of the enantiomeric excess. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. usp.org This powerful analytical method provides precise information on crystal structure, including the dimensions of the unit cell, the spatial orientation of molecules, and the nature of intermolecular interactions that govern the solid-state packing. usp.orgresearchgate.net

As of the latest available literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as the specific space group, unit cell parameters, and precise intermolecular contact distances are not available.

The elucidation of the crystal structure of this compound would be of significant scientific interest. Such a study would reveal how the molecule's two polar functional groups—the nitro (-NO₂) and the nitrile (-C≡N) groups—direct the crystalline packing. The analysis would likely focus on identifying weak intermolecular forces, such as dipole-dipole interactions or other non-covalent contacts, which would be crucial for understanding the compound's physical properties, including its melting point, density, and solubility.

For comparative purposes, the crystal structure of a related molecule, 3-nitrobenzonitrile, has been determined. nih.gov It crystallizes in the monoclinic space group P2₁ with one molecule in the asymmetric unit. nih.gov The study revealed that the nitro group is slightly tilted out of the plane of the benzene (B151609) ring, and the solid-state packing is characterized by π-stacking interactions. nih.gov While this compound lacks the aromatic ring, an analysis of its structure would similarly focus on the interplay between the highly polar functional groups in defining the crystal lattice.

Lacking specific crystallographic data for this compound, a table of its known physical and chemical properties is provided below for reference.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₄N₂O₂ |

| Molecular Weight | 100.08 g/mol |

| CAS Number | 13046-24-9 |

| Appearance | Not available |

| Boiling Point | 114-116 °C at 11 mmHg |

| Density | Not available |

| Melting Point | Not available |

Computational and Theoretical Studies on 3 Nitropropanenitrile Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.gov DFT methods, such as B3LYP, are frequently used to predict molecular geometries, vibrational frequencies, and other spectroscopic parameters with a high degree of accuracy. nih.govnih.gov

DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation. For 3-Nitropropanenitrile, theoretical vibrational frequencies (FT-IR and Raman) and NMR chemical shifts (¹H and ¹³C) can be computed.

Vibrational Analysis: The vibrational modes of this compound would be characterized by the stretching and bending frequencies of its functional groups. Key expected vibrations would include the asymmetric and symmetric stretches of the nitro (NO₂) group, typically found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The nitrile (C≡N) stretch is a sharp, intense peak usually appearing around 2240-2260 cm⁻¹. The various C-H and C-C bond vibrations would also be present at their characteristic frequencies. Theoretical calculations would provide a set of harmonic frequencies that are often systematically scaled to improve agreement with experimental data.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra can also be predicted. The protons and carbons closest to the electron-withdrawing nitro and nitrile groups would be expected to show the largest downfield chemical shifts. DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can provide theoretical chemical shifts that correlate well with experimental values.

Below is a table of representative predicted vibrational frequencies for this compound, based on typical values for its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | -NO₂ | ~1550 |

| Symmetric NO₂ Stretch | -NO₂ | ~1370 |

| C≡N Stretch | -C≡N | ~2250 |

| CH₂ Stretch (adjacent to NO₂) | -CH₂- | ~2950-3050 |

| CH₂ Stretch (adjacent to CN) | -CH₂- | ~2850-2950 |

This table contains representative values based on known data for similar functional groups.

DFT is a critical tool for exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways, intermediates, and transition states. arxiv.org For this compound, several reaction types could be investigated computationally.

Cycloaddition Reactions: The nitrile group can potentially participate in cycloaddition reactions. For instance, the [3+2] cycloaddition of nitrile N-oxides with alkenes is a known reaction class that has been studied computationally. mdpi.com A theoretical study on the reaction of this compound with a dipole would involve locating the transition state structures to determine the activation energy barriers and the regioselectivity of the reaction.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. Computational studies could model the addition of various nucleophiles to this site, calculating the energy profile of the reaction to understand its feasibility and kinetics.

Thermal Decomposition: The stability of nitro compounds is a key area of study. DFT can be used to model the homolytic cleavage of the C-N bond, which is often the initial step in the thermal decomposition of nitroalkanes. nih.gov Calculating the bond dissociation energy (BDE) for the C-NO₂ bond in this compound would provide a quantitative measure of its thermal stability.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structures and conformational preferences of molecules. For a flexible molecule like this compound, which has a propane (B168953) backbone, different spatial arrangements of its atoms (conformers) are possible due to rotation around the C-C single bonds.

A conformational analysis would involve systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step. This would reveal the most stable conformers (energy minima) and the energy barriers between them. It is expected that the most stable conformer would seek to minimize steric hindrance between the relatively bulky nitro group and the linear nitrile group. Intramolecular interactions, such as dipole-dipole interactions between the polar nitro and nitrile groups, would also play a significant role in determining conformational preference.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.

Red/Yellow Regions: These colors indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are susceptible to electrophilic attack. For this compound, strong negative potentials are expected around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, due to the presence of lone pairs.

Blue Regions: This color indicates positive electrostatic potential, corresponding to areas of electron deficiency. These regions are prone to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and the carbon atoms bonded to the electronegative nitro and nitrile groups.

The MEP map provides a visual guide to the reactive sites of the molecule.

Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

HOMO: The HOMO represents the ability to donate electrons. In this compound, the HOMO is likely to have significant contributions from the lone pairs of the oxygen atoms in the nitro group.

LUMO: The LUMO represents the ability to accept electrons. The LUMO is expected to be localized primarily on the π* antibonding orbitals of the nitro group and the nitrile group, making these sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The presence of both a strong electron-withdrawing nitro group and a nitrile group would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap for this compound, indicating significant reactivity.

Below is a table of hypothetical calculated quantum chemical parameters for this compound, based on trends observed for similar molecules.

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | ~ -8.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ~ -1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ~ 7.0 | Indicator of chemical reactivity and stability |

| Ionization Potential | ~ 8.5 | Energy required to remove an electron |

| Electron Affinity | ~ 1.5 | Energy released when an electron is added |

This table contains hypothetical values for illustrative purposes, based on general trends for organic nitro and nitrile compounds.

Environmental Fate and Transport Research for Nitroalkanenitriles

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, which includes chemical and physical processes that break down compounds without the involvement of living organisms, is a critical factor in determining the persistence of a chemical in the environment. For 3-Nitropropanenitrile, understanding these pathways is essential for predicting its environmental lifespan.

Hydrolysis and Photolytic Degradation Processes

Hydrolysis and photolysis are two of the primary abiotic degradation processes that can affect organic compounds in the environment. nih.gov Hydrolysis involves the reaction of a substance with water, leading to its decomposition. The rate of hydrolysis can be significantly influenced by the pH of the water. nih.gov For instance, some compounds are more stable in neutral or acidic conditions, while others degrade more rapidly in alkaline environments. nih.gov

Photolysis, or photodegradation, is the breakdown of molecules caused by the absorption of light, particularly ultraviolet (UV) radiation from the sun. nih.gov This process can be a significant degradation pathway for chemicals present in the sunlit surface layers of water bodies or on soil surfaces. The effectiveness of photolysis depends on the light-absorbing properties of the chemical and the intensity of solar radiation. nih.gov Abiotic degradation, encompassing both hydrolysis and photolysis, can contribute significantly to the removal of chemical contaminants from the environment. researchgate.net

Sorption and Partitioning Behavior in Environmental Compartments

The movement and distribution of this compound in the environment are heavily influenced by its sorption and partitioning behavior. epa.gov Sorption refers to the process where a chemical binds to solid particles, such as soil or sediment. epa.gov Partitioning describes how a chemical distributes itself between different environmental phases, like water and air, or water and organic matter. epa.gov

Interactions with Soil Organic Matter and Minerals

The interaction of organic compounds with soil is a complex process influenced by both the organic and mineral components of the soil. Soil organic matter (SOM) is often a primary sorbent for many organic chemicals. nih.gov The chemical structure and composition of SOM can have a profound effect on the sorption of contaminants. nih.govnih.gov For example, the presence of aliphatic domains within the SOM can significantly affect the non-specific sorption of certain organic compounds. nih.gov

Minerals in the soil can also play a role in the sorption of chemicals, although their importance can vary depending on the chemical's properties and the environmental conditions. princeton.edu For nonionic organic compounds in saturated aqueous systems, soil organic matter is often the dominant factor in binding, as water can displace these compounds from hydrophilic mineral surfaces. epa.gov However, under certain conditions, mineral surfaces can directly adsorb organic compounds. princeton.edu

The following table summarizes the key soil components influencing the sorption of organic compounds:

| Soil Component | Role in Sorption |

| Soil Organic Matter (SOM) | Primary sorbent for many organic chemicals, with its chemical structure influencing sorption capacity. nih.govnih.gov |

| Soil Minerals | Can directly adsorb organic compounds, though often less significant than SOM for nonionic organics in wet conditions. princeton.eduepa.gov |

| Clay, Silt, and Sand Fractions | The particle size distribution affects sorption, with different fractions exhibiting varying sorption capacities. nih.gov |

Distribution in Water, Sediment, and Air Compartments

The distribution of a chemical among water, sediment, and air is governed by its physical-chemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). epa.gov A compound's tendency to move from water to air is described by its Henry's Law Constant. epa.gov

The partitioning of a chemical between water and sediment is largely influenced by its tendency to sorb to particulate matter. nih.gov Chemicals with a high affinity for sorption will tend to accumulate in the sediment, which can act as a long-term reservoir. nih.gov The distribution in the air is primarily determined by the compound's volatility.

Modeling and Predictive Frameworks for Environmental Mobility

Development and Refinement of Environmental Fate Models

Environmental fate models for organic pollutants are continually being developed and refined. nih.gov These models integrate information on a chemical's physical-chemical properties and its degradation and partitioning behavior to simulate its fate and transport in the environment. epa.govnih.gov For instance, models can predict the partitioning of a chemical between the aqueous and solid phases in an aquifer by considering factors like the soil organic carbon content. epa.gov

The development of these models often involves both theoretical calculations and experimental data. epa.gov They are essential for identifying potential areas of chemical accumulation and for guiding environmental monitoring and management strategies.

The table below outlines key parameters used in environmental fate modeling:

| Parameter | Description | Relevance to Environmental Fate |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity and its tendency to partition into organic phases. epa.gov | Predicts sorption to soil organic matter and bioconcentration. epa.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Describes the partitioning of a chemical between soil organic carbon and water. epa.gov | A key parameter for predicting leaching and runoff from soil. |

| Henry's Law Constant | Indicates the tendency of a chemical to partition between water and air. epa.gov | Determines the rate of volatilization from water bodies. |

| Hydrolysis and Photolysis Rate Constants | Quantify the speed of chemical breakdown by water and light, respectively. nih.gov | Determines the persistence of the chemical in the environment. |

Assessment of Leaching Potential and Groundwater Contamination

A comprehensive assessment of the leaching potential and potential for groundwater contamination by this compound is significantly hindered by a notable absence of specific research on its environmental fate and transport. Extensive searches of scientific literature and environmental databases did not yield studies determining the key parameters that govern the mobility of this compound in soil and its potential to reach groundwater.

Factors that are critical for evaluating leaching potential include soil and water partition coefficients (such as Koc), water solubility, and degradation rates in various environmental compartments. Without empirical data or validated modeling studies for this compound, any assessment would be purely speculative.

Generally, the transport of a chemical through the soil profile and into groundwater is influenced by its chemical properties and the characteristics of the surrounding soil and hydrogeology. For instance, compounds with high water solubility and low affinity for soil organic matter tend to be more mobile and have a higher potential to leach. Conversely, compounds that are strongly adsorbed to soil particles or are rapidly degraded are less likely to contaminate groundwater.

Given the lack of specific data for this compound, a detailed analysis of its leaching potential cannot be provided. Further research, including laboratory-based soil column studies and field investigations, would be necessary to generate the data required for a scientifically sound assessment.

Interactive Data Table: Physicochemical Properties Influencing Leaching

Due to the absence of specific experimental data for this compound in the reviewed literature, a data table of its measured environmental fate properties cannot be constructed. Such a table would typically include values for parameters like those listed below.

| Parameter | Value for this compound | Significance for Leaching Potential |

| Water Solubility | Data Not Available | Higher solubility can increase mobility in soil water. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data Not Available | Indicates the tendency of a chemical to bind to soil organic matter. Lower values suggest higher mobility. |

| Half-life in Soil (Aerobic) | Data Not Available | A shorter half-life indicates faster degradation and lower risk of leaching. |

| Half-life in Water (Hydrolysis) | Data Not Available | Indicates stability in water; slower degradation allows more time for transport. |

Table 1. Key Parameters for Assessing Leaching Potential. The lack of available data for this compound prevents a quantitative assessment of its potential to contaminate groundwater.

Applications and Potential Uses of 3 Nitropropanenitrile in Materials Science and Organic Synthesis

Role as a Versatile Precursor in Fine Chemical Synthesis

The primary role of 3-Nitropropanenitrile in fine chemical synthesis lies in its capacity to serve as a precursor to other valuable molecules, most notably β-aminopropionitrile and subsequently, β-alanine. The conversion of this compound to β-aminopropionitrile is achieved through the reduction of the nitro group to an amine. This transformation is a common and well-established reaction in organic chemistry, often accomplished through catalytic hydrogenation or using various reducing agents.

Once β-aminopropionitrile is obtained, it can be hydrolyzed to produce β-alanine, a naturally occurring beta-amino acid. The synthesis of β-alanine from β-aminopropionitrile can be carried out through either chemical hydrolysis (acid or base-catalyzed) or enzymatic hydrolysis. For instance, studies have demonstrated the use of nitrilases to catalyze the conversion of β-aminopropionitrile to β-alanine sci-rad.com. β-Alanine itself has a wide array of applications, including in the pharmaceutical industry, as a food additive, and as a component in the synthesis of other important compounds like pantothenic acid (Vitamin B5).

The following table summarizes the key transformations in the synthesis of β-alanine from this compound:

Table 1: Synthetic Pathway from this compound to β-Alanine| Starting Material | Intermediate | Final Product | Key Transformation |

|---|---|---|---|

| This compound | 3-Aminopropionitrile | β-Alanine | Reduction of nitro group |

| 3-Aminopropionitrile | - | β-Alanine | Hydrolysis of nitrile group |

Building Blocks for Complex Nitrogen-Containing Molecules

The presence of both a nitrile and a (potentially reducible) nitro group makes this compound a potential building block for the synthesis of more complex nitrogen-containing molecules, particularly heterocycles. The nitrile group is a versatile functional group that can participate in various cyclization reactions to form rings containing nitrogen.

For instance, β-aminonitriles, which can be derived from this compound, are known precursors for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can act as an electrophile or be transformed into other reactive groups. This allows for the construction of rings such as pyridines, pyrimidines, and pyridazines through condensation and cyclization reactions organic-chemistry.orgnih.govresearchgate.net.

While specific literature detailing the direct use of this compound in the synthesis of such complex heterocycles is not abundant, the established reactivity of β-aminonitriles provides a strong indication of its potential in this area. For example, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, is a classic method for forming cyclic ketones which can then be converted to other heterocycles uminho.ptsciforum.netnih.gov. By analogy, derivatives of this compound could potentially be used in similar intramolecular reactions to construct nitrogen-containing rings.

Integration into Polymer Science or Advanced Materials (e.g., energetic materials, if applicable to nitroalkanes)

The nitro group in this compound suggests its potential application in the field of energetic materials. Aliphatic nitro compounds are a known class of energetic materials, as the nitro group is an explosophore researchgate.netgoogle.com. The energy released upon decomposition of nitro compounds makes them suitable for use in explosives and propellants. While simple nitroalkanes are energetic, their properties can be tailored by the presence of other functional groups.

Energetic plasticizers are a critical component of polymer-bonded explosives (PBXs) and solid rocket propellants, serving to improve the mechanical properties and processability of the energetic formulation without significantly compromising its energy content creative-proteomics.comresearchgate.netacs.org. These plasticizers are often organic compounds containing energetic functional groups such as nitro or azido groups. Given its structure, this compound could potentially act as an energetic plasticizer or be a precursor for the synthesis of more complex energetic plasticizers.

Furthermore, the nitrile group opens up possibilities for the integration of this compound into polymer structures. The polymerization of nitroalkenes is a known process, and while this compound is not a nitroalkene, it could potentially be modified to introduce a polymerizable group sci-rad.comacs.orgtandfonline.com. Alternatively, the nitrile group itself can undergo polymerization under certain conditions, or be chemically modified to create monomers suitable for polymerization. For instance, poly(arylene ether nitrile)s are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. While this is a different class of polymer, it highlights the utility of the nitrile group in polymer science.

The following table provides some of the physical and chemical properties of this compound:

Table 2: Physical and Chemical Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C3H4N2O2 |

| Molecular Weight | 100.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 35461-45-1 |

| XLogP3-AA | -0.3 |

Future Research Directions and Unexplored Avenues for 3 Nitropropanenitrile Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-Nitropropanenitrile is not well-documented in current literature, presenting a significant opportunity for foundational research. While methods for creating related compounds like 3-nitropropanoic acid exist, direct and efficient routes to this compound are needed. researchgate.net Future research should focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of sustainability.

One promising avenue is the exploration of catalyzed reactions. For instance, the hydrocyanation of nitroethene, using nickel complexes as catalysts, could be a direct route to this compound. wikipedia.org Additionally, the development of biocatalytic methods, employing enzymes to construct the molecule, could offer a highly specific and environmentally benign alternative to traditional chemical synthesis.

Further investigation into the nitration of 3-halopropanenitriles could also yield viable synthetic strategies. The choice of nitrating agent and reaction conditions would be critical to optimize yield and minimize byproducts. A comparative study of different synthetic approaches would be invaluable in establishing a robust and scalable method for producing this compound for further study.

Table 1: Potential Synthetic Routes for this compound

| Route | Reactants | Potential Catalyst | Key Advantages |

| Hydrocyanation | Nitroethene, Hydrogen Cyanide | Nickel Complex | Atom economy, directness |

| Nucleophilic Substitution | 3-Halopropanenitrile, Nitrite (B80452) Salt | Phase Transfer Catalyst | Readily available starting materials |

| Biocatalysis | Precursor molecules | Engineered Enzyme | High specificity, mild conditions |

Exploration of Expanded Reactivity and Derivatization Profiles

The dual functionality of this compound, with its electron-withdrawing nitro and nitrile groups, suggests a rich and complex reactivity profile that is currently unexplored. Future research should systematically investigate the chemical behavior of this compound to unlock its synthetic potential.

The reduction of the nitro group to an amine would yield 3-aminopropanenitrile (B50555), a valuable building block for synthesizing polyamides and other polymers. Conversely, the hydrolysis or reduction of the nitrile group could lead to 3-nitropropanoic acid or 3-nitropropylamine, respectively, each with its own potential applications.

Derivatization strategies are also a key area for future exploration. For example, the use of derivatizing agents like 3-nitrophenylhydrazine (B1228671) could be explored to create novel compounds with potentially interesting biological or material properties. nih.gov A thorough study of the reaction of this compound with various electrophiles and nucleophiles would provide a comprehensive map of its chemical reactivity, paving the way for its use as a versatile intermediate in organic synthesis.

Green Chemistry Principles in Nitropropanenitrile Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical area for future research, ensuring that any potential applications of this compound are not overshadowed by an environmentally harmful production process. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ansell.com

Future synthetic routes should aim to maximize atom economy, designing syntheses where the final product contains the maximum proportion of the starting materials. ansell.comrsc.org The use of safer solvents and reaction conditions, such as running reactions at room temperature and pressure, should be prioritized. ansell.com Catalytic reactions are preferable to stoichiometric ones, as catalysts are used in small amounts and can carry out a single reaction many times, minimizing waste. ansell.com

Moreover, the entire lifecycle of this compound should be considered, from the sourcing of renewable feedstocks to the design of biodegradable products. rsc.org Real-time analysis to prevent pollution by monitoring and controlling syntheses to minimize byproduct formation is another key principle to incorporate. ansell.com

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic routes with minimal byproducts. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. nih.govnih.gov |

| Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents with greener alternatives like water. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. ansell.comrsc.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. rsc.org |

| Catalysis | Employing catalysts instead of stoichiometric reagents. ansell.com |

Advanced Environmental Degradation Studies and Bioremediation Potential

The environmental fate of this compound is a complete unknown. Given that nitrile compounds can be toxic, understanding how this molecule behaves in the environment is of paramount importance. frontiersin.org Future research must focus on its persistence, mobility, and degradation pathways in soil and water.

Studies should investigate both abiotic and biotic degradation mechanisms. Photolysis, the breakdown of the compound by light, and hydrolysis, its reaction with water, should be assessed under various environmental conditions. dtic.mil However, the most significant area for research is its biodegradation by microorganisms. youtube.com

The potential for bioremediation, the use of living organisms to clean up environmental pollution, should be thoroughly explored. mbl.or.krnih.gov This would involve isolating and identifying microorganisms, such as bacteria and fungi, that can use this compound as a source of carbon or nitrogen. youtube.com The enzymatic pathways responsible for its breakdown, likely involving nitrilases or nitrile hydratases, would need to be elucidated. ontosight.aifits-eng.co.jp

Investigation of Non-Human Biological Interactions and Metabolic Pathways

The interaction of this compound with non-human organisms is a critical area of study, with implications for both toxicology and biotechnology. Nitriles are known to be produced by some plants, bacteria, and fungi as a defense mechanism. rsc.org Investigating whether this compound is a naturally occurring compound would be a significant first step.

Future research should focus on the metabolic pathways of this compound in various organisms. In many bacteria, the detoxification of nitriles involves a two-step enzymatic process where a nitrile hydratase converts the nitrile to an amide, which is then hydrolyzed by an amidase to a carboxylic acid and ammonia. frontiersin.org Alternatively, a nitrilase can directly hydrolyze the nitrile to the corresponding carboxylic acid and ammonia. nih.govontosight.ai

Understanding these metabolic processes is crucial for assessing the potential toxicity of this compound to different species. Furthermore, the enzymes involved in its metabolism could have biotechnological applications, such as in the synthesis of fine chemicals or in bioremediation efforts. ontosight.ai

Table 3: Potential Metabolic Fates of this compound in Microorganisms

| Metabolic Pathway | Key Enzyme(s) | Primary Metabolites |

| Nitrilase Pathway | Nitrilase | 3-Nitropropanoic acid, Ammonia |

| Nitrile Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | 3-Nitropropanamide, 3-Nitropropanoic acid, Ammonia |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.